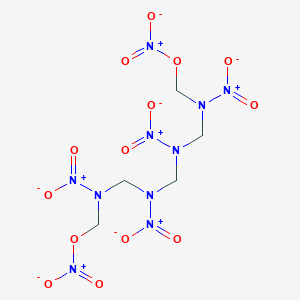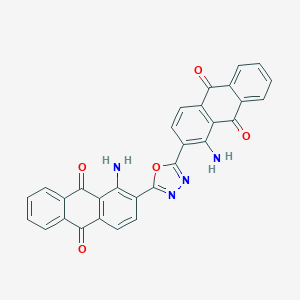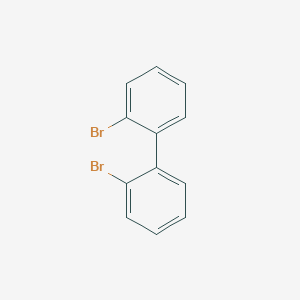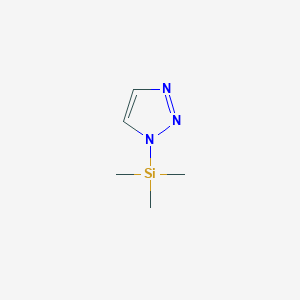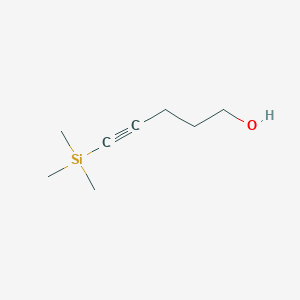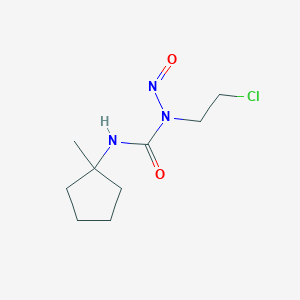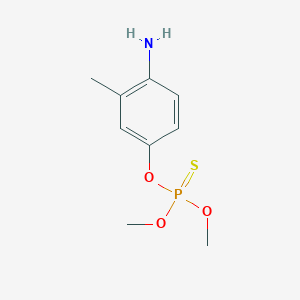
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester, also known as Parathion, is an organophosphate insecticide that has been widely used in agriculture to control pests. It was first synthesized in 1947 and has since been used extensively due to its effectiveness in killing insects. However, its use has been restricted in many countries due to its high toxicity and potential health risks.
Wirkmechanismus
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemische Und Physiologische Effekte
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester exposure has been shown to cause a number of biochemical and physiological effects. It can cause oxidative stress and damage to DNA, leading to mutations and cancer. It can also affect the immune system, causing inflammation and increasing susceptibility to infections. Additionally, it can cause damage to the nervous system, leading to neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester has been used extensively in laboratory experiments to study its toxic effects on different organisms. It has been used to study the effects of oxidative stress, DNA damage, and neurological disorders. However, its use is limited due to its high toxicity and potential health risks. Alternative pesticides that are less toxic and safer for humans and animals are being developed for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester. One area of research is the development of alternative pesticides that are less toxic and safer for humans and animals. Another area of research is the development of new treatments for Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester poisoning. Finally, research is needed to better understand the long-term health effects of Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester exposure on humans and animals.
Synthesemethoden
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester is synthesized by the reaction of O,O-dimethyl phosphorodithioate with p-nitroaniline in the presence of sodium hydroxide. The reaction yields Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester as a yellowish liquid with a garlic-like odor.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester has been extensively studied for its toxic effects on humans and animals. It has been shown to be highly toxic to insects, birds, fish, and mammals. In addition, it has been linked to a number of health problems in humans, including cancer, birth defects, and neurological disorders.
Eigenschaften
CAS-Nummer |
13306-69-9 |
|---|---|
Produktname |
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester |
Molekularformel |
C9H14NO3PS |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-dimethoxyphosphinothioyloxy-2-methylaniline |
InChI |
InChI=1S/C9H14NO3PS/c1-7-6-8(4-5-9(7)10)13-14(15,11-2)12-3/h4-6H,10H2,1-3H3 |
InChI-Schlüssel |
MBJWTIDJKMSHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
Andere CAS-Nummern |
13306-69-9 |
Synonyme |
4-aminofenitrothion O,O-dimethyl-O-(3-methyl-4-aminophenyl)phosphorothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

